Humalog vs. Regular Human Insulin: 2.2-Fold Higher Cmax and 2.4-Fold Faster Tmax in Euglycemic Clamp Studies
In a glucose clamp study of 10 healthy men receiving 10 U subcutaneous doses, zinc-free insulin lispro achieved a maximum serum insulin concentration (Cmax) of 698 pM compared to 308 pM for regular human insulin—a 2.2-fold increase—and reached peak concentration in 42 minutes versus 101 minutes for regular insulin, representing a 2.4-fold acceleration in time-to-peak (Tmax) [1]. The time to maximum glucose infusion rate (TRmax), a direct measure of pharmacodynamic effect, was 99 minutes for lispro versus 179 minutes for regular insulin, a 1.8-fold faster onset of metabolic action [1].
| Evidence Dimension | Peak serum insulin concentration (Cmax) |
|---|---|
| Target Compound Data | 698 pM |
| Comparator Or Baseline | Regular human insulin, 308 pM |
| Quantified Difference | 2.2-fold higher (698 vs. 308 pM) |
| Conditions | 10 U subcutaneous injection in 10 healthy men during euglycemic clamp |
Why This Matters
This substantially higher and earlier peak concentration translates to a more physiological prandial insulin profile, enabling better postprandial glucose control with reduced risk of late post-meal hypoglycemia.
- [1] Howey DC, Bowsher RR, Brunelle RL, Woodworth JR. [Lys(B28), Pro(B29)]-human insulin. A rapidly absorbed analogue of human insulin. Diabetes. 1994 Mar;43(3):396-402. View Source
